molecular formula C18H15N3O4 B2525800 [2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate CAS No. 385399-26-8

[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No.: B2525800
CAS No.: 385399-26-8
M. Wt: 337.335
InChI Key: HIWDZTKUUDTZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a chemical compound with the molecular formula C18H15N3O4 and a molecular weight of 337.33 g/mol . This compound is known for its unique structure, which includes a phthalazine ring system, making it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of [2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in amine derivatives.

Scientific Research Applications

[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

When compared to similar compounds, [2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate stands out due to its unique phthalazine ring system. Similar compounds include:

Overall, the unique structure of this compound makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-6-8-12(9-7-11)19-15(22)10-25-18(24)16-13-4-2-3-5-14(13)17(23)21-20-16/h2-9H,10H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWDZTKUUDTZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.